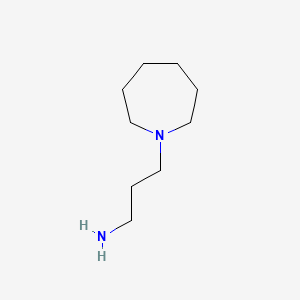

3-(Azepan-1-yl)propan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

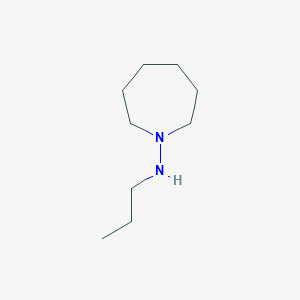

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTRRLIESPAUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3437-33-0 | |

| Record name | 3-(azepan-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine: Properties, Synthesis, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity, and the significant applications of 3-(Azepan-1-yl)propan-1-amine in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in leveraging the unique structural features of this versatile diamine.

Introduction: The Azepane Scaffold in Drug Design

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility allow for the creation of molecules that can effectively interact with a wide range of biological targets.[2] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs for treating conditions such as cancer, psychosis, and allergies.[3][4] this compound, possessing both a tertiary amine within the azepane ring and a primary amine at the terminus of a propyl chain, represents a valuable bifunctional building block for the synthesis of novel therapeutic agents.[5][6][7]

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 3437-33-0 | Internal Database |

| Molecular Formula | C₉H₂₀N₂ | Internal Database |

| Molecular Weight | 156.27 g/mol | Internal Database |

| Boiling Point | 222 °C | Internal Database |

| Physical Form | Liquid | Internal Database |

| Hazard Codes | H302, H312, H314, H315, H318, H332, H335 | Internal Database |

Proposed Synthesis and Workflow

Below is a detailed, hypothetical protocol for the synthesis of this compound.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 3-(Azepan-1-yl)propanenitrile

This step involves the nucleophilic substitution of the chlorine atom in 3-chloropropanenitrile by the secondary amine of azepane.

-

Materials:

-

Azepane (1.0 eq)

-

3-Chloropropanenitrile (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

-

Procedure:

-

To a round-bottom flask containing acetonitrile, add azepane and potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-chloropropanenitrile dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(azepan-1-yl)propanenitrile. This intermediate can be purified by vacuum distillation or used directly in the next step.

-

Step 2: Reduction of 3-(Azepan-1-yl)propanenitrile to this compound

This step involves the reduction of the nitrile group to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LAH).

-

Materials:

-

3-(Azepan-1-yl)propanenitrile (1.0 eq)

-

Lithium Aluminum Hydride (LAH) (2.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

-

Procedure:

-

In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LAH in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-(azepan-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

The final product can be purified by vacuum distillation.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Reactivity Profile

This compound exhibits the characteristic reactivity of both a primary and a tertiary amine.

-

Primary Amine Reactivity: The terminal primary amine group is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

-

Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form higher-order amines.[10]

-

-

Tertiary Amine Reactivity: The tertiary amine within the azepane ring is also nucleophilic and basic. It can:

-

Form salts: React with acids to form ammonium salts.

-

Undergo quaternization: React with alkyl halides to form quaternary ammonium salts.

-

Act as a base: Catalyze various organic reactions.

-

The presence of two amine functionalities with different steric environments and basicities allows for selective reactions under controlled conditions, making this molecule a versatile synthon.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and known spectral data of similar compounds.[11][12][13][14][15][16][17][18][19][20]

¹H and ¹³C NMR Spectroscopy

Predicted chemical shifts for the proton and carbon nuclei are summarized in Tables 2 and 3. These predictions are based on computational models and analysis of analogous structures.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H₂N-CH₂ - | ~2.7 - 2.9 | Triplet | 2H |

| -CH₂ -CH₂-NH₂ | ~1.6 - 1.8 | Multiplet | 2H |

| -CH₂-CH₂ -N(azepane) | ~2.5 - 2.7 | Triplet | 2H |

| Azepane CH₂ -N | ~2.4 - 2.6 | Multiplet | 4H |

| Azepane -CH₂ - | ~1.5 - 1.7 | Multiplet | 8H |

| H₂ N- | ~1.2 - 2.0 (broad) | Singlet | 2H |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| H₂N-C H₂- | ~40 - 42 |

| -C H₂-CH₂-NH₂ | ~30 - 33 |

| -CH₂-C H₂-N(azepane) | ~55 - 58 |

| Azepane C H₂-N | ~54 - 57 |

| Azepane -C H₂- | ~27 - 29 |

| Azepane -CH₂-C H₂-CH₂- | ~26 - 28 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

-

N-H Stretch (Primary Amine): Two medium intensity bands in the region of 3300-3500 cm⁻¹.[11][12]

-

C-H Stretch (Aliphatic): Multiple sharp bands in the region of 2850-2960 cm⁻¹.

-

N-H Bend (Primary Amine): A medium to strong band around 1590-1650 cm⁻¹.[11]

-

C-N Stretch: Medium intensity bands in the 1000-1250 cm⁻¹ region.[12]

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), this compound would be expected to exhibit the following features:

-

Molecular Ion (M⁺): A peak at an m/z corresponding to its molecular weight (156 g/mol ). According to the nitrogen rule, since it has an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio.

-

Alpha-Cleavage: The most characteristic fragmentation for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For this compound, fragmentation could occur at several positions, leading to characteristic fragment ions. A prominent peak might be observed at m/z 98, corresponding to the loss of the propylamino group.

Applications in Drug Development

The bifunctional nature of this compound makes it a highly valuable building block in the design and synthesis of novel pharmaceutical agents.

Role as a Linker and Scaffold

The propyl chain provides a flexible linker that can be used to connect a pharmacophore to another functional group or a larger molecular entity. This is particularly relevant in the design of:

-

Bivalent Ligands: Molecules that can simultaneously bind to two different receptor sites.

-

PROTACs (Proteolysis Targeting Chimeras): Heterobifunctional molecules that induce the degradation of target proteins. The diamine can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.

-

Molecular Probes: For use in chemical biology to study biological processes.

Synthesis of Bioactive Molecules

The azepane moiety is a key structural feature in many centrally active agents. The conformational flexibility of the seven-membered ring allows for optimal interactions with various receptors in the central nervous system.[2] Derivatives of this compound can be synthesized to target a range of receptors and enzymes. The primary amine serves as a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR).

The general structure of this compound can be found in derivatives that have been investigated for a variety of therapeutic targets, including:

-

Antipsychotics and Antidepressants: The azepane ring is present in several antipsychotic and antidepressant drugs.[2][4]

-

Antihistamines: Azepane derivatives have been explored as H1 receptor antagonists.[4]

-

Anticancer Agents: The diamine scaffold can be incorporated into molecules designed to inhibit cancer cell proliferation.[3][4]

Illustrative Biological Interaction Pathway

Caption: Logical workflow from building block to therapeutic effect.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique combination of a flexible diamine structure and the privileged azepane scaffold makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential therapeutic applications. The proposed synthetic route and the discussion of its reactivity and spectroscopic properties provide a solid foundation for researchers to utilize this compound in their drug development programs. Further exploration of the derivatives of this compound is likely to yield new and effective therapeutic agents.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

- 2. jopir.in [jopir.in]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Diamine - Wikipedia [en.wikipedia.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Visualizer loader [nmrdb.org]

- 19. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine (CAS 3437-33-0)

This document provides a comprehensive technical overview of this compound, a versatile diamine building block. Its unique structure, featuring a primary amine for derivatization, a flexible propyl linker, and a saturated seven-membered azepane ring, makes it a valuable intermediate in the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. This guide delves into its synthesis, characterization, potential applications, and safe handling protocols, grounded in established chemical principles.

Physicochemical and Structural Properties

This compound, with the CAS number 3437-33-0, is a liquid at room temperature.[1] The molecule incorporates both a nucleophilic primary amine and a tertiary amine within the azepane ring, offering multiple sites for chemical modification.

| Property | Value | Source |

| CAS Number | 3437-33-0 | |

| Molecular Formula | C₉H₂₀N₂ | |

| Molecular Weight | 156.27 g/mol | [1] |

| IUPAC Name | This compound | |

| Boiling Point | 222 °C | |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| InChI Key | FXTRRLIESPAUHT-UHFFFAOYSA-N | |

| SMILES | C1CCN(CCCC1)CCCN | [1] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in public literature, a plausible and efficient pathway can be designed based on well-established organic chemistry reactions. A highly logical approach is the reductive amination of 3-(azepan-1-yl)propanal. This method is chosen for its high efficiency and selectivity in forming C-N bonds.

The process begins with the reaction of azepane with 3-chloropropanal. The tertiary amine of azepane acts as a nucleophile, displacing the chloride to form the aldehyde intermediate. This intermediate is then subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst (e.g., Raney Nickel). The reducing agent is selected for its ability to preferentially reduce the imine intermediate over the aldehyde starting material, minimizing side reactions.

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via a two-step N-alkylation and reductive amination sequence.

Step 1: Synthesis of 3-(Azepan-1-yl)propanal

-

To a stirred solution of azepane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., acetonitrile) at room temperature, add 3-chloropropanal (1.1 eq) dropwise.

-

The choice of an aprotic solvent prevents unwanted side reactions with the aldehyde. Triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the consumption of the starting material is complete.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(azepan-1-yl)propanal intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-(azepan-1-yl)propanal (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq). The excess ammonia shifts the equilibrium towards the formation of the imine intermediate.

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. This mild reducing agent is effective at reducing the imine as it forms.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of dilute HCl.

-

Adjust the pH to >12 with aqueous NaOH and extract the product with an organic solvent like dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Structural Elucidation and Analytical Workflow

The definitive confirmation of the structure of this compound requires a combination of spectroscopic techniques. Each method provides complementary information to build a complete structural picture.

Caption: Integrated analytical workflow for structural confirmation and purity assessment.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for the validation of the compound's structure. This data is predicted based on the known spectral properties of amines and alkyl chains.[2]

| Technique | Expected Observations | Rationale |

| ¹H NMR | Multiplets ~2.5-3.0 ppm (CH₂ adjacent to N), Multiplets ~1.5-1.8 ppm (other CH₂), Broad singlet ~1.2-2.0 ppm (NH₂) | Protons closer to the electronegative nitrogen atoms are deshielded and appear downfield. The NH₂ signal is often broad and its chemical shift is concentration-dependent.[2] |

| ¹³C NMR | Peaks in the 40-60 ppm range (C adjacent to N), Peaks in the 20-40 ppm range (other aliphatic C) | Carbons bonded to nitrogen are deshielded and appear at a higher chemical shift compared to standard alkane carbons.[2] |

| IR Spectroscopy | Broad absorption ~3300-3400 cm⁻¹ (N-H stretch, primary amine), Absorption ~2850-2950 cm⁻¹ (C-H stretch), Absorption ~1050-1250 cm⁻¹ (C-N stretch) | The N-H stretch of a primary amine often appears as a doublet. The C-N stretch confirms the presence of the amine functional group.[2] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 156 | The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns would likely show cleavage alpha to the nitrogen atoms. |

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry. The primary amine serves as a handle for introducing various pharmacophores, while the propyl chain acts as a flexible linker to optimize binding to biological targets. The azepane ring provides a lipophilic anchor that can enhance membrane permeability and interact with hydrophobic pockets in proteins.

Derivatives of azepane have shown significant potential in targeting a range of neurological and oncological conditions. For example, compounds incorporating an azepane moiety have been developed as highly potent histamine H3 receptor ligands, which are investigated for treating neurological disorders.[3] Furthermore, azepane-based structures have been synthesized as inhibitors of carbonic anhydrase IX (CAIX), a protein overexpressed in various tumors, highlighting their potential in anticancer drug development.[4]

Caption: Use of the title compound as a scaffold for combinatorial library synthesis.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

| Aspect | Guideline | Hazard Codes |

| Signal Word | Danger | - |

| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | H302, H312, H332, H314, H315, H318, H335 |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and protective clothing. Use only in a well-ventilated area or under a chemical fume hood.[5][6] | P280 |

| Handling | Avoid breathing vapor. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5][6] | P260, P262, P264 |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere to prevent degradation.[1] | P402 + P404, P405 |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5] | P305 + P351 + P338, P310 |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] | P303 + P361 + P353 |

Conclusion

This compound is a key chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its bifunctional nature allows for straightforward incorporation into more complex molecules. Understanding its synthesis, proper characterization, and safe handling is crucial for its effective use in the laboratory. The structural motifs present in this compound are consistently found in biologically active molecules, underscoring its continued relevance in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Solubility of 3-(Azepan-1-yl)propan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Azepan-1-yl)propan-1-amine, a key building block in pharmaceutical synthesis. In the absence of extensive empirical solubility data in the public domain, this guide employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast its behavior across a diverse range of organic solvents. The theoretical framework is complemented by a detailed, field-proven experimental protocol for the validation of these predictions, empowering researchers to apply these findings in practical laboratory settings. This document is structured to offer not just data, but a deeper causal understanding of the molecular interactions that govern the solubility of this versatile diamine, making it an essential resource for formulation development, process chemistry, and drug discovery.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle.[1] From the initial stages of synthesis and purification to the final formulation and bioavailability, understanding and controlling solubility is paramount. For a molecule like this compound, which serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents, its solubility profile in various organic solvents dictates the choice of reaction media, purification strategies, and ultimately, the efficiency and scalability of the manufacturing process. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and may necessitate the use of large solvent volumes, which carries both economic and environmental implications. Therefore, a thorough understanding of its solubility is not merely an academic exercise but a fundamental prerequisite for efficient and robust process development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H20N2 | PubChem |

| Molecular Weight | 156.27 g/mol | PubChem |

| Boiling Point | 222 °C | Sigma-Aldrich[2] |

| SMILES | C1CCN(CC1)CCCN | PubChem |

| Structure |  | PubChem |

The structure reveals a molecule with both a cyclic tertiary amine (azepane) and a primary amine, connected by a propyl chain. This combination of a non-polar hydrocarbon backbone and two polar, hydrogen-bonding amine groups suggests a nuanced solubility profile, with the potential for miscibility in a wide range of solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of comprehensive experimental data, a robust theoretical framework is necessary to predict the solubility of this compound. The Hansen Solubility Parameter (HSP) model offers a powerful predictive tool based on the principle that "like dissolves like." This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, both solute and solvent, can be assigned a unique set of these three parameters, which define a point for that chemical in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

Estimating the Hansen Solubility Parameters of this compound

| Hansen Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 6.0 |

| δH (Hydrogen Bonding) | 10.5 |

Note: These values are estimations derived from group contribution methods and should be validated experimentally.

Predicting Solubility using the Relative Energy Difference (RED) Number

The distance between the HSP of the solute (this compound) and a solvent in Hansen space is quantified by the Relative Energy Difference (RED) number. A RED number less than 1 indicates a high likelihood of solubility, a RED number equal to 1 suggests partial solubility, and a RED number greater than 1 points to insolubility.

The RED number is calculated using the following formula:

RED = \sqrt{4(\delta D_{solute} - \delta D_{solvent})^2 + (\delta P_{solute} - \delta P_{solvent})^2 + (\delta H_{solute} - \delta H_{solvent})^2} / R_0

Where R₀ is the interaction radius of the solute, which is estimated based on its molecular structure and empirical data from similar compounds. For this compound, an estimated R₀ of 8.0 is used for these predictions.

Predicted Solubility Profile of this compound

Based on the estimated HSP values for this compound and the known HSP values for a range of common organic solvents, the following table presents the predicted solubility profile.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 1.60 | Partially Soluble / Soluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 1.25 | Partially Soluble / Soluble |

| Isopropanol | 15.8 | 6.1 | 16.4 | 0.95 | Soluble |

| Acetone | 15.5 | 10.4 | 7.0 | 0.93 | Soluble |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 0.76 | Soluble |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.72 | Soluble |

| Toluene | 18.0 | 1.4 | 2.0 | 1.42 | Partially Soluble / Insoluble |

| Hexane | 14.9 | 0.0 | 0.0 | 2.02 | Insoluble |

Disclaimer: These are predicted values and should be confirmed with experimental data.

Experimental Validation of Solubility: A Step-by-Step Protocol

To provide a self-validating system for researchers, the following detailed protocol for the experimental determination of the solubility of this compound is provided. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with a solid phase present.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for amine-containing compounds.

-

Quantify the concentration of this compound in the samples by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility by taking into account the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Discussion and Implications for Drug Development

The predicted solubility profile provides valuable guidance for the selection of solvents in various stages of drug development. The high predicted solubility in moderately polar to polar aprotic solvents like isopropanol, acetone, dichloromethane, and ethyl acetate suggests their suitability as reaction media and for purification processes such as crystallization. The predicted insolubility in non-polar solvents like hexane can be leveraged for precipitation or anti-solvent crystallization techniques.

For drug formulation, understanding the solubility in a range of solvents is crucial for developing amorphous solid dispersions or for selecting appropriate vehicles for preclinical studies. The ability of the primary and tertiary amine groups to engage in hydrogen bonding is a key determinant of its solubility in protic solvents.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By employing a predictive approach based on Hansen Solubility Parameters, this guide offers valuable insights into its solubility profile, which can inform rational solvent selection in research and development. The detailed experimental protocol provides a robust framework for the validation of these predictions, ensuring scientific integrity and practical applicability. A thorough understanding and experimental validation of the solubility of this important building block will undoubtedly contribute to more efficient and robust pharmaceutical development processes.

References

Chapter 1: The Azepane Scaffold: A Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Azepane-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has cemented its status as a "privileged structure" in the field of medicinal chemistry.[1][2] Its inherent three-dimensional architecture and conformational flexibility provide a versatile foundation for the development of novel therapeutic agents.[3] This unique structural characteristic allows for a wide range of substitutions, enabling the precise modulation of physicochemical and pharmacokinetic properties.[1] Consequently, derivatives of azepane exhibit a remarkable breadth of pharmacological activities, making them a subject of intense investigation in drug discovery.[4][5] More than 20 drugs containing the azepane moiety have received FDA approval for treating a variety of diseases.[4][5]

This technical guide offers a comprehensive exploration of the biological activities of azepane-containing compounds. It delves into their mechanisms of action, therapeutic potential across different disease areas, and the experimental methodologies used for their evaluation. By synthesizing current research, this guide aims to provide researchers and drug development professionals with a thorough understanding of this important class of compounds and to inspire new avenues of investigation.

The azepane ring's influence extends beyond simply providing a structural backbone; its physicochemical properties are integral to the biological activity of its derivatives. The non-planar, flexible nature of the seven-membered ring allows it to adopt various conformations, which can be crucial for binding to diverse biological targets.[3] This conformational diversity is a key factor in the broad spectrum of bioactivities observed.[3]

Furthermore, the nitrogen atom within the ring can be easily functionalized, and various positions on the carbon skeleton can be substituted. This allows for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability, all of which are critical for optimizing a compound's drug-like characteristics. The ability to introduce specific substituents can also bias the ring to a particular conformation, which is a powerful strategy in effective drug design.[3]

The synthesis of the azepane core is a topic of significant interest for organic chemists. Common strategies include ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences.[2] The continuous development of novel synthetic methodologies is expected to provide even greater access to a wider array of structurally diverse azepane derivatives with promising pharmacological profiles.[2]

Chapter 2: The Role of Azepane Derivatives in Oncology

The fight against cancer has seen the emergence of numerous azepane-containing compounds with significant cytotoxic and antitumor activities.[6][7] These molecules exert their effects through a variety of mechanisms, often targeting key pathways involved in cancer cell proliferation and survival.

Mechanisms of Anticancer Activity

2.1.1. Enzyme Inhibition

A primary mode of action for many anticancer azepane derivatives is the inhibition of critical enzymes that are often dysregulated in cancer.

-

Protein Kinase Inhibition: The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[8] Certain azepane derivatives have been identified as potent inhibitors of Protein Kinase B (PKB/Akt), a key component of this pathway.[8] By blocking Akt, these compounds can halt downstream signaling, leading to the induction of apoptosis and cell cycle arrest.[8]

-

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and cell division. Some rigid dibenzo[b,f]azepine derivatives have been designed as selective topoisomerase II inhibitors.[9][10] These compounds can also act as DNA intercalators, further disrupting DNA processes and leading to cancer cell death.[9]

-

Protein Tyrosine Phosphatase (PTP) Inhibition: PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[1][11][12] Their inhibition by azepane-containing compounds has emerged as a promising strategy to enhance T-cell anti-tumor immunity.[1][12]

2.1.2. DNA Intercalation

In addition to enzyme inhibition, some azepane derivatives with polyaromatic planar skeletons can physically insert themselves between the base pairs of DNA. This intercalation distorts the DNA structure, interfering with replication and transcription and ultimately leading to apoptosis.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of azepane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Dibenzo[b,f]azepine derivative (5e) | Leukaemia (SR) | 13.05 |

| Dibenzo[b,f]azepine derivative (5e) | Topoisomerase II | 6.36 |

| Naphthannelated azepinone (19) | Various human tumor cells | Noteworthy growth inhibitory effect |

Data compiled from multiple sources.[7][10]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure: [1]

-

Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Add varying concentrations of the azepane-containing test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Visualizing Anticancer Mechanisms

Caption: Modulation of the PI3K/Akt Signaling Pathway by Azepane Inhibitors.

Chapter 3: Broad-Spectrum Antimicrobial and Antiviral Potential

The versatility of the azepane scaffold extends to combating infectious diseases, with numerous derivatives demonstrating potent antimicrobial and antiviral activities.[13][14]

Antibacterial and Antiviral Efficacy

A series of semisynthetic triterpenoids incorporating an A-ring azepano fragment have shown significant antimicrobial activity against key pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14] Some of these compounds exhibited antimicrobial effects that surpassed the antibiotic vancomycin.[14] For instance, azepanobetulinic acid cyclohexyl amide displayed a strong bacteriostatic effect against MRSA with low cytotoxicity, marking it as a promising non-cytotoxic anti-MRSA agent.[14]

In the antiviral realm, azepano-triterpenoids have demonstrated high potency against DNA viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[14]

Quantitative Antimicrobial and Antiviral Data

| Compound | Pathogen | MIC/EC50 (µM) |

| Azepanouvaol | MRSA | ≤ 0.15 |

| Azepano-glycyrrhetol-tosylate | MRSA | ≤ 0.15 |

| Azepanobetulinic acid cyclohexyl amide | MRSA | ≤ 0.15 |

| Azepanobetulin | HCMV | 0.15 |

| Azepanouvaol | HCMV | 0.11 |

| Azepano-glycyrrhetol | HCMV | 0.11 |

Data sourced from a study on A-azepano-triterpenoids.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure: [1]

-

Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in a suitable broth medium within a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Chapter 4: Targeting Neurological and Neuropsychiatric Disorders

The azepane scaffold is also a key feature in compounds designed to treat a range of neurological and neuropsychiatric disorders.[15][16]

Mechanisms in Neuropharmacology

4.1.1. Anti-Alzheimer's Disease Activity

A major strategy in Alzheimer's disease therapy is to reduce the production of amyloid-β peptides, which form the characteristic plaques in the brains of patients. Azepane-based derivatives have been reported as inhibitors of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.

4.1.2. Monoamine Transporter Inhibition

Certain N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[15][16] This activity suggests their potential for treating neuropsychiatric disorders where these neurotransmitter systems are implicated.[15][16]

4.1.3. Histamine H3 Receptor Antagonism

Tetrahydrobenzazepine derivatives that act as histamine H3 receptor antagonists or inverse agonists have been developed for the treatment of neurological disorders, particularly those associated with cognitive impairment like Alzheimer's disease.[17]

Quantitative Neuropharmacological Data

| Compound Class | Target | IC50/Ki |

| N-benzylated bicyclic azepane | NET | < 100 nM |

| N-benzylated bicyclic azepane | DAT | < 100 nM |

| N-benzylated bicyclic azepane | σ-1R | ≈ 110 nM |

Data for a chiral bicyclic azepane.[15][16]

Visualizing the Mechanism in Alzheimer's Disease

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.

Chapter 5: Diverse Therapeutic Horizons

The pharmacological versatility of azepane-containing compounds extends to other important therapeutic areas. For instance, azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in inflammatory processes.[18] Additionally, some azepane derivatives act as α-glucosidase inhibitors, suggesting their potential as antidiabetic agents.[4]

Conclusion and Future Perspectives

The azepane scaffold is undeniably a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a vast and diverse range of biological activities. From combating cancer and infectious diseases to addressing complex neurological disorders, the therapeutic potential of azepane-containing compounds is profound.

The continued exploration of structure-activity relationships (SAR) will be paramount in optimizing the potency, selectivity, and pharmacokinetic profiles of these molecules.[4] As our understanding of the intricate interactions between azepane derivatives and their biological targets deepens, we can anticipate the development of novel, highly effective therapeutics. The future of drug discovery will undoubtedly be shaped by further innovations in the synthesis and application of this remarkable heterocyclic scaffold.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. Naphthannelated azepinones: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Secure Verification [cer.ihtm.bg.ac.rs]

- 14. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 17. | BioWorld [bioworld.com]

- 18. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reductive Amination Synthesis of 3-(Azepan-1-yl)propan-1-amine

<Application Notes and Protocols >

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-(Azepan-1-yl)propan-1-amine, a valuable diamine intermediate in pharmaceutical and materials science. The synthesis is achieved through a one-pot reductive amination reaction between azepane and 3-aminopropan-1-ol, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This document offers in-depth insights into the reaction mechanism, a detailed step-by-step experimental protocol, characterization methods, and critical safety considerations. The information presented is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction

This compound is a diamine featuring a seven-membered azepane ring and a primary amino group connected by a propyl linker. The azepane moiety is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The presence of two distinct amine functionalities, a tertiary amine within the azepane ring and a primary amine at the terminus of the propyl chain, makes this molecule a versatile building block for the synthesis of more complex molecular architectures.

Reductive amination is a cornerstone of amine synthesis in modern organic chemistry, prized for its efficiency and operational simplicity.[3][4] This method facilitates the formation of carbon-nitrogen bonds by reacting a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[5][6] The use of mild and selective reducing agents, such as sodium triacetoxyborohydride (STAB), allows for a one-pot procedure that is tolerant of a wide range of functional groups.[7][8][9][10]

This application note details a robust and scalable protocol for the synthesis of this compound via the reductive amination of azepane with 3-aminopropan-1-ol.

Reaction Mechanism

The reductive amination process begins with the reaction between a carbonyl compound and an amine to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine or an iminium ion.[5][6] The choice of a reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[9] Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose due to its mild nature and its ability to selectively reduce imines and iminium ions over aldehydes and ketones.[7][8][10][11]

In the synthesis of this compound from azepane and 3-aminopropan-1-ol, the aldehyde is generated in situ from the oxidation of 3-aminopropan-1-ol. However, a more direct and common approach involves starting with a suitable carbonyl precursor. For the purpose of this guide, we will consider the reaction of azepane with a protected 3-aminopropanal or a related electrophile that can be converted to the target molecule. A plausible and efficient route involves the reaction of azepane with 3-chloropropionitrile followed by reduction of the nitrile. However, for a direct reductive amination, the reaction would proceed between azepane and 3-oxopropanenitrile, which can be challenging.

A more practical reductive amination approach involves the reaction of azepane with an aldehyde. In this case, 3-hydroxypropanal can be used, followed by conversion of the hydroxyl group to an amine. Alternatively, a more direct precursor would be 3-azidopropanal. After the reductive amination, the azide can be reduced to the primary amine.

For the purpose of illustrating the reductive amination mechanism, we will consider the reaction of azepane with a generic aldehyde, R-CHO.

The key steps are:

-

Nucleophilic Attack: The secondary amine (azepane) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to a neutral hemiaminal.

-

Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water).

-

Iminium Ion Formation: The lone pair on the nitrogen atom helps to expel the water molecule, forming a resonance-stabilized iminium ion.

-

Hydride Reduction: The iminium ion is a strong electrophile and is readily reduced by the hydride delivered from sodium triacetoxyborohydride.

Caption: Reductive Amination Mechanism.

Experimental Protocol

This protocol describes the synthesis of this compound from azepane and 3-chloropropionitrile, followed by reduction. While not a direct one-pot reductive amination, this is a highly practical and reliable method.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Azepane | ≥98% | Sigma-Aldrich | 111-49-9 |

| 3-Chloropropionitrile | 98% | Sigma-Aldrich | 542-76-7 |

| Sodium Carbonate | ≥99.5% | Fisher Scientific | 497-19-8 |

| Acetonitrile | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 |

| Lithium Aluminum Hydride | 1.0 M in THF | Sigma-Aldrich | 16853-85-3 |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |

| Sodium Sulfate | Anhydrous, granular | Fisher Scientific | 7757-82-6 |

| Hydrochloric Acid | 37% | Fisher Scientific | 7647-01-0 |

| Sodium Hydroxide | ≥97% | Fisher Scientific | 1310-73-2 |

Step 1: Synthesis of 3-(Azepan-1-yl)propanenitrile

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (10.0 g, 101 mmol) and anhydrous acetonitrile (100 mL).

-

Add anhydrous sodium carbonate (12.8 g, 121 mmol).

-

To this stirred suspension, add 3-chloropropionitrile (9.8 g, 110 mmol) dropwise over 15 minutes.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(azepan-1-yl)propanenitrile. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Reduction of 3-(Azepan-1-yl)propanenitrile to this compound

CAUTION: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

-

Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Carefully add lithium aluminum hydride (1.0 M solution in THF, 200 mL, 200 mmol) to the flask.

-

Cool the LAH solution to 0°C using an ice bath.

-

Dissolve the crude 3-(azepan-1-yl)propanenitrile (from Step 1, ~101 mmol) in anhydrous diethyl ether (100 mL).

-

Add the solution of the nitrile dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting nitrile.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Quenching Procedure (Fieser workup): Cautiously and slowly add the following reagents dropwise in sequence:

-

Water (7.6 mL)

-

15% aqueous sodium hydroxide solution (7.6 mL)

-

Water (22.8 mL)

-

-

Stir the resulting granular precipitate for 30 minutes at room temperature.

-

Filter the mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the pure diamine.

Caption: Synthesis Workflow Diagram.

Quantitative Data Summary

| Parameter | Value |

| Step 1: Alkylation | |

| Azepane | 10.0 g (101 mmol) |

| 3-Chloropropionitrile | 9.8 g (110 mmol) |

| Sodium Carbonate | 12.8 g (121 mmol) |

| Solvent (Acetonitrile) | 100 mL |

| Reaction Time | 12 hours |

| Reaction Temperature | Reflux (~82°C) |

| Expected Yield (Crude Nitrile) | ~14.5 g (95%) |

| Step 2: Reduction | |

| 3-(Azepan-1-yl)propanenitrile | ~15.4 g (101 mmol) |

| Lithium Aluminum Hydride (1.0 M in THF) | 200 mL (200 mmol) |

| Solvent (Diethyl Ether) | 100 mL |

| Reaction Time | 4 hours |

| Reaction Temperature | Reflux (~35°C) |

| Expected Yield (Pure Amine) | 12.6 g (80%) |

| Overall Yield | ~76% |

| Product Information | |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol [12][13][14] |

| Boiling Point | ~95-100 °C at 10 mmHg |

| Appearance | Colorless to pale yellow liquid |

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include multiplets for the azepane ring protons, triplets for the propyl chain protons, and a broad singlet for the primary amine protons which disappears upon D₂O exchange.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would correspond to the unique carbon atoms in the azepane ring and the propyl chain.

-

-

Mass Spectrometry (MS):

-

Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 156 or 157, respectively. Fragmentation patterns should be consistent with the proposed structure.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹ and C-H stretching vibrations for the aliphatic groups around 2850-2950 cm⁻¹.

-

Safety and Handling

-

Azepane: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-Chloropropionitrile: Toxic and flammable. Avoid inhalation, ingestion, and skin contact. Work in a fume hood and wear appropriate PPE.

-

Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents. It is pyrophoric and can ignite in moist air. All reactions involving LAH must be conducted under a dry, inert atmosphere. Ensure all glassware is oven-dried before use. The quenching process is highly exothermic and should be performed slowly and with extreme caution behind a blast shield.

-

Solvents: Acetonitrile, diethyl ether, and THF are flammable. Work in a well-ventilated area away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction. | Ensure reagents are anhydrous. Increase reaction time or temperature. |

| Side reactions. | Add 3-chloropropionitrile slowly to control the exotherm. | |

| Incomplete reduction in Step 2 | Insufficient LAH. | Use a larger excess of LAH. Ensure the LAH solution has not degraded. |

| Nitrile is not soluble. | Use a co-solvent system if necessary. | |

| Difficult workup after LAH reduction | Formation of a gelatinous precipitate. | Follow the Fieser workup procedure precisely for optimal filtration. |

| Product contamination | Incomplete removal of starting materials or byproducts. | Ensure efficient purification by vacuum distillation. Check the purity of the starting materials. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step method, involving alkylation followed by nitrile reduction, is a practical and scalable approach for obtaining this versatile diamine intermediate. Adherence to the outlined procedures, safety precautions, and characterization methods will enable researchers to successfully synthesize and validate the target compound for further applications in drug discovery and materials science.

References

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gctlc.org [gctlc.org]

- 4. researchgate.net [researchgate.net]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. 3437-33-0|this compound|BLD Pharm [bldpharm.com]

- 13. This compound | CAS 3437-33-0Â [matrix-fine-chemicals.com]

- 14. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]

Application Notes & Protocols: 3-(Azepan-1-yl)propan-1-amine as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Bifunctional Scaffold

3-(Azepan-1-yl)propan-1-amine is a bifunctional organic compound featuring a primary amine and a tertiary amine integrated within a saturated seven-membered azepane ring. This unique structural arrangement makes it an exceptionally useful building block in medicinal chemistry and organic synthesis. The primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations, while the azepane moiety often imparts favorable physicochemical properties to the target molecule, such as increased aqueous solubility and a specific conformational rigidity. Its common application lies in its use as a flexible linker or as a side chain to modulate the biological activity and pharmacokinetic profile of drug candidates.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3437-33-0 | [3] |

| Molecular Formula | C₉H₂₀N₂ | [3] |

| Molecular Weight | 156.27 g/mol | [3] |

| Boiling Point | 222 °C | |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% | |

| SMILES | NCCCN1CCCCCC1 | [3] |

| InChIKey | FXTRRLIESPAUHT-UHFFFAOYSA-N |

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazard Profile: The compound is classified as hazardous. It can be harmful if swallowed, inhaled, or comes into contact with skin, and it is known to cause severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and safety goggles or a face shield.[5]

-

Handling Precautions: Avoid breathing vapors. Ensure containers are tightly closed when not in use. Prevent static discharge by grounding and bonding containers and receiving equipment.

-

Storage: Store in a cool, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

Core Application I: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, providing a controlled method to form carbon-nitrogen bonds while avoiding the over-alkylation issues common with direct alkylation.[6] The primary amine of this compound readily reacts with aldehydes or ketones to form an intermediate imine (or iminium ion), which is then reduced in situ to yield a stable secondary amine. This one-pot procedure is highly efficient and widely used in the construction of complex molecular libraries.[7][8][9]

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough that it will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the protonated imine intermediate. This selectivity is crucial for a successful one-pot reaction.[6] Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective under slightly acidic conditions (pH ~5-6) which favor imine formation.[10]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-reactive and effectively solubilize a wide range of organic substrates.

-

Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the imine by protonating the carbonyl oxygen, making it more electrophilic.[8]

Experimental Protocol: General Reductive Amination

Table 2: Reagents for Reductive Amination

| Reagent | Molar Eq. | Purpose |

| Aldehyde or Ketone | 1.0 | Electrophile |

| This compound | 1.1 | Nucleophile |

| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent |

| Acetic Acid (optional) | 0.1 | Catalyst |

| Dichloromethane (DCM) | - | Solvent |

Step-by-Step Methodology:

-

To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and dissolve in anhydrous DCM.

-

Add this compound (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.

-

If using, add glacial acetic acid (0.1 eq) to catalyze imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.

Caption: Reductive Amination Workflow.

Core Application II: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[11] this compound serves as an excellent amine component for coupling with carboxylic acids to generate a diverse range of amides. These amides are often key intermediates in the synthesis of biologically active molecules, including kinase inhibitors.[12][13]

Causality Behind Experimental Choices:

-

Coupling Reagents: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must be "activated".[14] Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly efficient but also more expensive.[14][15]

-

Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to ensure the primary amine remains deprotonated and thus nucleophilic.

-

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or DCM are typically used.

Experimental Protocol: General Amide Coupling

Table 3: Reagents for Amide Coupling

| Reagent | Molar Eq. | Purpose |

| Carboxylic Acid | 1.0 | Electrophile Precursor |

| This compound | 1.1 | Nucleophile |

| HATU | 1.2 | Coupling Agent |

| DIPEA | 2.0 | Non-nucleophilic Base |

| N,N-Dimethylformamide (DMF) | - | Solvent |

Step-by-Step Methodology:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and this compound (1.1 eq) in anhydrous DMF.

-

Cool the flask in an ice bath (0 °C).

-

Add DIPEA (2.0 eq) dropwise to the stirring solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography to obtain the pure amide product.

Caption: General Amide Coupling Workflow.

Application in Drug Discovery: Synthesis of Kinase Inhibitor Analogs

In the development of kinase inhibitors, specific side chains are often introduced to improve potency, selectivity, or pharmacokinetic properties.[12][16] The pyridylpyrimidinylaminophenyl scaffold, a key pharmacophore in drugs like Imatinib, is frequently modified.[13] this compound is an ideal building block to introduce a flexible, basic side chain. The azepane group can enhance solubility and engage in specific interactions within the protein's binding pocket.

Hypothetical Protocol: Modifying a Kinase Inhibitor Scaffold

This protocol describes the coupling of this compound to a carboxylic acid-functionalized pyridylpyrimidinylaminophenyl core, a common strategy for generating novel kinase inhibitor candidates.[13][17]

-

Scaffold Synthesis: Synthesize or procure a suitable kinase inhibitor core containing a carboxylic acid handle, for example, 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

-

Amide Coupling: Employ the general amide coupling protocol described in Section 4.

-

Carboxylic Acid: 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq)

-

Amine: this compound (1.1 eq)

-

Conditions: HATU (1.2 eq), DIPEA (2.0 eq) in anhydrous DMF.

-

-

Purification & Characterization: After workup, purify the final compound by preparative HPLC. Characterize the structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Biological Evaluation: The resulting compound would then be submitted for biological screening, such as in vitro kinase inhibition assays, to determine its potency against target kinases like Abl or Src.[13][17]

References

- 1. This compound | CAS 3437-33-0Â [matrix-fine-chemicals.com]

- 2. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3437-33-0|this compound|BLD Pharm [bldpharm.com]

- 4. 3-(1H-pyrrol-1-yl)propan-1-amine | C7H12N2 | CID 4585582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nsel.cee.illinois.edu [nsel.cee.illinois.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. hepatochem.com [hepatochem.com]

- 12. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols: Reactions of 3-(Azepan-1-yl)propan-1-amine with Electrophiles

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Azepan-1-yl)propan-1-amine is a diamine featuring a primary amino group and a tertiary azepane (hexamethyleneimine) ring, connected by a propyl linker. This unique structure presents two nucleophilic nitrogen centers with distinct steric and electronic properties, making it a versatile building block in organic synthesis and medicinal chemistry. The primary amine is generally more reactive and less sterically hindered, while the tertiary amine within the azepane ring is less nucleophilic. This difference in reactivity allows for selective functionalization, a key consideration in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Understanding the chemoselectivity of its reactions with various electrophiles is crucial for its effective utilization in drug discovery and development.[1][2] This guide provides a detailed overview of the reactivity of this compound with common electrophiles, including reaction mechanisms, protocols, and practical considerations.

I. Reactions with Acyl Chlorides: Amide Bond Formation

The reaction of amines with acyl chlorides is a robust and widely used method for the formation of amide bonds.[3][4][5] In the case of this compound, the primary amine readily reacts with acyl chlorides via a nucleophilic acyl substitution mechanism to form N-substituted amides.[6][7][8]

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a two-step addition-elimination mechanism.[7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride.[6][7] This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.[7]

Caption: Mechanism of Acylation.

Protocol: Synthesis of N-(3-(Azepan-1-yl)propyl)acetamide

This protocol describes a general procedure for the acylation of this compound with acetyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (or another non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is often exothermic.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).